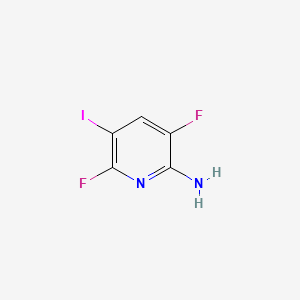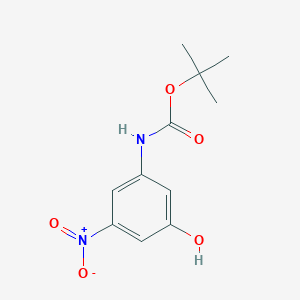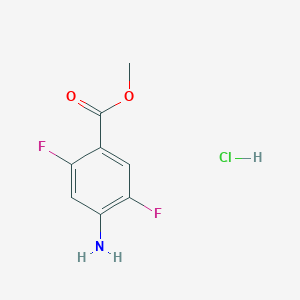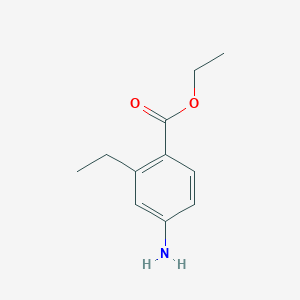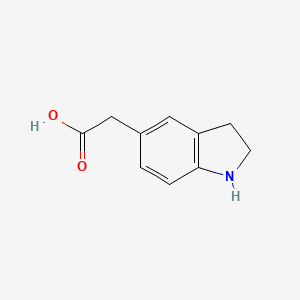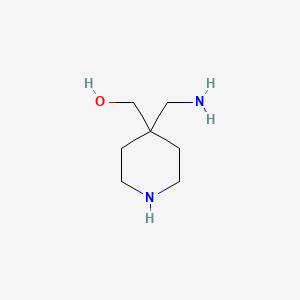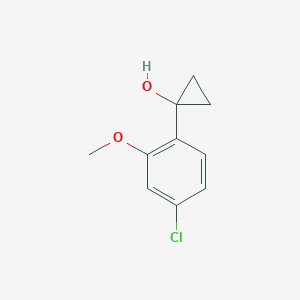
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a 4-chloro-2-methoxyphenyl group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzyl chloride with cyclopropanone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand the biological activity of cyclopropane-containing molecules and their interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to confer stability and rigidity to the molecule, which can enhance its binding affinity to biological targets. The chloro and methoxy substituents may also play a role in modulating the compound’s activity by influencing its electronic and steric properties .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-ol: Lacks the chloro substituent, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)cyclopropan-1-ol: Lacks the methoxy substituent, which may affect its solubility and interaction with biological targets.
1-(4-Chloro-2-methylphenyl)cyclopropan-1-ol: The presence of a methyl group instead of a methoxy group can lead to variations in the compound’s physical and chemical properties.
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
1-(4-chloro-2-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
XTMPZCOUZSLWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





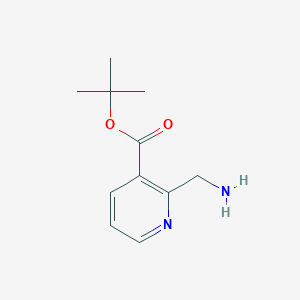
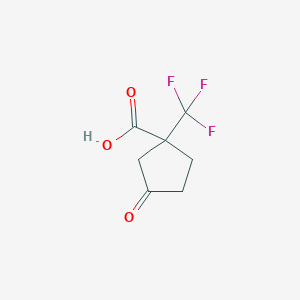
![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
